An In-depth Technical Guide to 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine: Physicochemical Properties and Synthetic Insights
An In-depth Technical Guide to 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine: Physicochemical Properties and Synthetic Insights
This guide provides a detailed technical overview of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine, a substituted pyrazole of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and data from closely related analogs to project its physicochemical properties, reactivity, and spectroscopic signatures. This approach is designed to empower researchers and scientists with predictive insights and a robust framework for its application in novel molecular design and synthesis.
Molecular Structure and Key Features
1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core, which is a five-membered aromatic ring with two adjacent nitrogen atoms. The strategic placement of substituents on this core dictates its chemical behavior and potential biological activity.[1]
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5-Amino Group: The primary amine at the C5 position is a key nucleophilic center and a hydrogen bond donor, significantly influencing the molecule's reactivity and its potential interactions with biological targets.[2]
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1-(4-Bromobenzyl) Group: This substituent at the N1 position introduces a degree of lipophilicity and provides a handle for further synthetic modifications, such as cross-coupling reactions, via the bromine atom.[1]
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4-Methyl Group: The methyl group at the C4 position can influence the molecule's steric profile and electronic properties, potentially impacting its binding affinity and metabolic stability.
The interplay of these functional groups makes this compound a versatile scaffold in the exploration of new chemical entities.
Physicochemical Properties
| Property | Estimated Value / Information | Source / Basis for Estimation |
| CAS Number | 1373233-33-4 | [3] |
| Molecular Formula | C₁₁H₁₂BrN₃ | [3] |
| Molecular Weight | 266.14 g/mol | Calculated |
| Appearance | Likely a solid (powder or crystals) at room temperature. | [4] |
| Melting Point | Not available. Expected to be a solid with a defined melting point, by analogy to similar structures. | |
| Boiling Point | Not available. Likely to decompose at higher temperatures. | |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and alcohols. The bromobenzyl group increases lipophilicity.[5] | [5] |
| pKa | The 5-amino group is expected to be basic, with a pKa similar to other 5-aminopyrazoles. The pyrazole ring itself is weakly basic.[6] | [6] |
Reactivity and Chemical Behavior
The reactivity of 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine is governed by the nucleophilic character of the 5-amino group and the pyrazole ring, as well as the potential for reactions at the bromobenzyl moiety.
Reactions at the 5-Amino Group
The exocyclic amino group is the most reactive nucleophilic site in the molecule.[2] It is expected to readily undergo:
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Acylation and Sulfonylation: Reaction with acyl halides or sulfonyl chlorides to form the corresponding amides and sulfonamides.[2]
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Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.[2]
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Condensation: Reaction with aldehydes and ketones to form Schiff bases.[2]
Electrophilic Substitution on the Pyrazole Ring
While the pyrazole ring is generally resistant to electrophilic attack due to the electron-withdrawing nature of the nitrogen atoms, the C4 position can be susceptible to substitution, especially with activating groups present.[6] However, in this molecule, the C4 position is blocked by a methyl group.
Reactions at the Bromobenzyl Group
The bromine atom on the benzyl ring provides a site for transition metal-catalyzed cross-coupling reactions, such as:
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Suzuki Coupling: Reaction with boronic acids to form new carbon-carbon bonds.
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Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds.
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Sonogashira Coupling: Reaction with terminal alkynes to form new carbon-carbon bonds.
These reactions are invaluable for the synthesis of more complex derivatives and for structure-activity relationship (SAR) studies.
Proposed Synthetic Pathway
A plausible synthetic route to 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine can be envisioned through a multi-step process, a common strategy for constructing substituted pyrazoles.[7]
Caption: Proposed synthetic workflow for 1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine.
Protocol for N-Alkylation (Step D to E):
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Reactant Preparation: Dissolve the intermediate pyrazole (1.0 eq) in a suitable aprotic polar solvent such as DMF or acetonitrile.
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Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq), to the reaction mixture.
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Alkylation: Add 1-bromo-4-(bromomethyl)benzene (1.1 eq) to the mixture.
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Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
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Work-up: Once the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Predicted Spectroscopic Data
While experimental spectra are not available, the expected spectroscopic signatures can be predicted based on the known chemical shifts and fragmentation patterns of similar pyrazole derivatives.[8][9][10][11][12][13][14][15]
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¹H NMR:
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Aromatic Protons (Bromobenzyl): Two doublets in the range of δ 7.2-7.6 ppm.
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Methylene Protons (-CH₂-): A singlet around δ 5.1-5.3 ppm.
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Pyrazole Proton (H3): A singlet around δ 7.5 ppm.
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Amino Protons (-NH₂): A broad singlet that may be exchangeable with D₂O.
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Methyl Protons (-CH₃): A singlet around δ 2.0-2.3 ppm.
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¹³C NMR:
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Aromatic Carbons (Bromobenzyl): Peaks in the range of δ 120-140 ppm.
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Methylene Carbon (-CH₂-): A peak around δ 50-55 ppm.
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Pyrazole Carbons: Peaks for C3, C4, and C5 in the range of δ 100-150 ppm.
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Methyl Carbon (-CH₃): A peak in the aliphatic region, around δ 10-15 ppm.
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Mass Spectrometry (ESI+):
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Molecular Ion Peak [M+H]⁺: Expected at m/z 266.0 and 268.0 with approximately equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
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Fragmentation: Common fragmentation pathways would involve the loss of the bromobenzyl group or cleavage of the pyrazole ring.
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Conclusion
1-(4-Bromobenzyl)-4-methyl-1H-pyrazol-5-amine is a promising scaffold for chemical and medicinal research. This guide provides a comprehensive overview of its likely physical and chemical properties based on established chemical principles and data from related compounds. The insights into its reactivity and a proposed synthetic route offer a solid foundation for its use in the design and synthesis of novel molecules with potential therapeutic applications. Further experimental validation of these predicted properties is a necessary next step for any development program involving this compound.
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